Shanorellin

Description

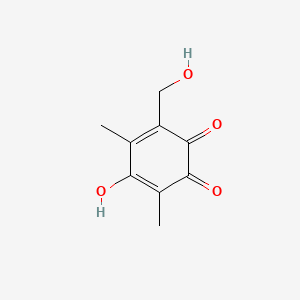

Structure

2D Structure

3D Structure

Properties

CAS No. |

22631-97-6 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C9H10O4/c1-4-6(3-10)9(13)8(12)5(2)7(4)11/h10-11H,3H2,1-2H3 |

InChI Key |

NIZXGIRUXUPPCW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=O)C(=C1O)C)CO |

Canonical SMILES |

CC1=C(C(=O)C(=O)C(=C1O)C)CO |

Synonyms |

2,6-dimethyl-3-hydroxymethyl-5-hydroxy-1,4-benzoquinone shanorellin |

Origin of Product |

United States |

Chemical Properties and Biosynthesis of Shanorellin

Chemical Structure and Properties

This compound is identified as a 1,4-benzoquinone (B44022) derivative. Its molecular formula is C9H10O4, with a molecular weight of 182.17 g/mol nih.govchemspider.comebi.ac.uk. The IUPAC name for this compound is 5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione nih.govchemspider.comebi.ac.uk. It is characterized by a benzoquinone core substituted with hydroxyl, methyl, and hydroxymethyl groups. Its CAS Registry Number is 22631-97-6 nih.govchemspider.comebi.ac.uk.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| Name | This compound | nih.govchemspider.comebi.ac.uk |

| Molecular Formula | C9H10O4 | nih.govchemspider.comebi.ac.uk |

| Molecular Weight | 182.17 g/mol | nih.govchemspider.comebi.ac.uk |

| IUPAC Name | 5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione | nih.govchemspider.comebi.ac.uk |

| CAS Number | 22631-97-6 | nih.govchemspider.comebi.ac.uk |

| Chemical Class | Monohydroxy-1,4-benzoquinones | nih.govebi.ac.uk |

| Synonyms | 2,6-Dimethyl-3-hydroxymethyl-5-hydroxy-1,4-benzoquinone, etc. | nih.govchemspider.comebi.ac.uk |

Biosynthetic Pathways and Enzymatic Involvement

The biosynthesis of this compound has been investigated, revealing its origin from primary metabolic precursors. Tracer experiments have shown that this compound is synthesized via the acetate-polymalonate pathway ubc.cagla.ac.ukcdnsciencepub.comrsc.org. Specifically, the methyl groups within the this compound molecule are derived from methionine gla.ac.ukrsc.org.

Recent research has focused on elucidating the specific gene cluster and enzymatic machinery responsible for this compound biosynthesis. Studies have identified that the transcription factor CgsG plays a role in activating this cluster rsc.orgmdpi.com. Key enzymes identified in the pathway include the cytochrome P450 CgsB, which catalyzes the hydroxylation of a methyl group at the C5 position of an aromatic precursor, and the flavin-containing monooxygenase CgsF, which facilitates the decarboxylation of an intermediate to yield the final quinone product, this compound rsc.org.

Elucidation of Shanorellin Biosynthetic Pathways

Polyketide Synthase (PKS) Involvement and Acetate-Polymalonate Route

The backbone of Shanorellin is assembled through the acetate-polymalonate pathway, a common route for the biosynthesis of polyketides in fungi. cdnsciencepub.com This process is orchestrated by a class of enzymes known as polyketide synthases (PKSs). rsc.orgresearchgate.net These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a linear polyketide chain. nih.govwikipedia.org Isotopic labeling studies have confirmed that the this compound molecule is derived from four acetate (B1210297) units. cdnsciencepub.com In this pathway, one of the carboxyl groups from the acetate units is lost during the biosynthetic process. cdnsciencepub.com

The formation of polyketides by PKSs is a complex process involving a series of enzymatic domains that select the starter and extender units, catalyze the condensation reactions, and may perform reductive modifications to the growing polyketide chain. wikipedia.org For this compound, the PKS involved is an iterative Type I PKS, which utilizes its catalytic domains multiple times to construct the polyketide intermediate. rsc.orgresearchgate.netnih.gov

Identification and Functional Analysis of Biosynthetic Gene Clusters (e.g., CgsG, CgsA, CgsB, CgsF)

The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). rsc.orgresearchgate.net In Chaetomium globosum, this cluster was identified and its function elucidated through genetic and biochemical studies. rsc.orgresearchgate.net The activation of this otherwise silent gene cluster was achieved by overexpressing a pathway-specific transcription factor, CgsG. rsc.orgresearchgate.net Key genes within this cluster and their respective functions are detailed below.

| Gene | Enzyme/Protein | Function in this compound Biosynthesis |

| CgsG | Transcription Factor | Activates the expression of the other genes in the this compound biosynthetic cluster. rsc.orgresearchgate.net |

| CgsA | Iterative Polyketide Synthase (PKS) | Catalyzes the formation of the aromatic polyketide precursor from acetate and malonate units. rsc.orgresearchgate.net |

| CgsB | Cytochrome P450 Monooxygenase | Responsible for the hydroxylation of a methyl group at the C5 position of the aromatic product synthesized by CgsA. rsc.orgresearchgate.net |

| CgsF | Flavin-containing Monooxygenase (FMO) | Catalyzes the decarboxylation of the hydroxylated intermediate to form the final quinone product, this compound. rsc.orgresearchgate.net |

Role of Iterative Polyketide Synthases (PKSs)

The central enzyme in the this compound biosynthetic pathway is CgsA, an iterative Type I polyketide synthase. rsc.orgresearchgate.net Unlike modular PKSs that have a separate module for each condensation and modification step, iterative PKSs use their catalytic domains repeatedly to build the polyketide chain. nih.govescholarship.org CgsA is responsible for assembling the core aromatic structure of this compound from the acetate and malonate building blocks. rsc.orgresearchgate.net The iterative nature of this PKS allows for the efficient synthesis of the polyketide precursor with a relatively compact genetic footprint.

Enzymatic Steps and Intermediate Transformations (e.g., Cytochrome P450 Hydroxylation, Flavin-Containing Monooxygenase Decarboxylation)

Following the synthesis of the aromatic intermediate by CgsA, a series of tailoring reactions occur to produce the final this compound molecule. These modifications are carried out by specific enzymes encoded within the biosynthetic gene cluster.

The first tailoring step is a hydroxylation reaction catalyzed by CgsB, a cytochrome P450 monooxygenase. rsc.orgresearchgate.net This enzyme specifically hydroxylates the methyl group at the C5 position of the aromatic precursor. rsc.orgresearchgate.net Cytochrome P450s are a large and diverse family of enzymes known for their role in the oxidation of a wide range of substrates in secondary metabolism. frontiersin.org

The subsequent and final step in the pathway is a decarboxylation reaction mediated by CgsF, a flavin-containing monooxygenase (FMO). rsc.orgresearchgate.net This enzyme acts on the hydroxylated intermediate, removing a carboxyl group to form the characteristic quinone structure of this compound. rsc.orgresearchgate.net FMOs are another class of monooxygenases that play a crucial role in the metabolism of various compounds. nih.govmdpi.com In vitro biochemical analyses have confirmed the functions of both CgsB and CgsF in the this compound biosynthetic pathway. rsc.org

Isotopic Labeling Studies in Pathway Delineation (e.g., 13C-Acetate, 13C-Formate)

Isotopic labeling studies have been instrumental in deciphering the biosynthetic origins of this compound. cdnsciencepub.com By feeding cultures of Shanorella spirotricha with 13C-labeled precursors and analyzing the resulting this compound using 13C nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to trace the incorporation of these precursors into the final molecule.

13C-Acetate Labeling : Experiments using [1-13C]acetate and [2-13C]acetate have shown that the main carbon skeleton of this compound is derived from four acetate units, consistent with the acetate-polymalonate pathway. cdnsciencepub.com

13C-Formate Labeling : The two methyl groups on the this compound ring are not derived from acetate. Instead, labeling studies with [13C]formate have demonstrated that these methyl carbons originate from a one-carbon donor, likely S-adenosyl methionine (SAM), which is a common methyl group donor in biological systems. cdnsciencepub.com

These isotopic labeling patterns provide strong evidence for the proposed biosynthetic pathway, confirming the origin of the carbon atoms in the this compound molecule.

Transcriptional Regulation of Biosynthetic Gene Expression

The production of this compound, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. rsc.orgresearchgate.net The biosynthetic gene cluster for this compound in Chaetomium globosum is often silent under standard laboratory culture conditions, meaning that the genes are not expressed, and the compound is not produced. rsc.orgresearchgate.netnih.gov

The key to unlocking the production of this compound was the identification and manipulation of the pathway-specific transcriptional activator, CgsG. rsc.orgresearchgate.net Overexpression of the cgsG gene was shown to activate the transcription of the other genes within the cluster (cgsA, cgsB, and cgsF), leading to the production of this compound. rsc.orgresearchgate.net This demonstrates that CgsG is a positive regulator of the this compound biosynthetic pathway. The use of such transcriptional regulators is a common strategy in fungi to control the expression of secondary metabolite gene clusters in response to specific environmental or developmental cues. frontiersin.orgnih.gov

Advanced Methodologies for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Delineation

NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of atomic nuclei. For Shanorellin, NMR techniques, often in conjunction with isotopic labeling and computational methods, play a pivotal role.

Isotopic enrichment, particularly with ¹³C, is a powerful strategy to enhance NMR spectral resolution and facilitate signal assignment, especially in complex molecules or biosynthetic studies. Research on this compound has leveraged this approach in understanding its biosynthesis. Studies involving the feeding of ¹³C-labeled acetate (B1210297) and formate (B1220265) to the fungus Shanorella spirotricha (a producer of this compound) allowed for the tracking of isotope distribution within the this compound molecule cdnsciencepub.comdntb.gov.ua. The ¹³C NMR spectra of the isotopically enriched this compound revealed specific labeling patterns, confirming that the carbon skeleton is derived from four acetate molecules, with methyl groups originating from a one-carbon donor cdnsciencepub.com. This detailed labeling pattern, elucidated through ¹³C NMR, provides critical insights into the biosynthetic pathway and aids in assigning specific carbon signals in the NMR spectrum.

Table 1: ¹³C Isotopic Labeling Pattern in this compound

| Labeled Precursor | Labeled Carbons in this compound |

| [1-¹³C]acetate | C-1, C-3, C-5 |

| [2-¹³C]acetate | C-2, C-4, C-6, Hydroxymethyl |

| [¹³C]formate | Methyl carbons (C-5 and C-6) |

Note: Based on studies of this compound biosynthesis using ¹³C-labeled precursors cdnsciencepub.comdntb.gov.ua.

In modern natural product chemistry, computational methods are increasingly integrated with experimental NMR data to refine structure elucidation. These approaches include the prediction of NMR chemical shifts and coupling constants using quantum chemical calculations (e.g., Density Functional Theory - DFT) and machine learning (ML) algorithms nih.govmdpi.comnih.govarxiv.orgfrontiersin.org. While specific computational studies on this compound's NMR spectra were not detailed in the provided search results, these methodologies generally involve generating candidate structures and comparing their predicted spectral properties to experimental data mdpi.com. ML models, in particular, are demonstrating enhanced accuracy and speed in predicting ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra and the differentiation of isomers or conformers nih.govarxiv.orgfrontiersin.org. These computational tools are invaluable for confirming assignments and resolving ambiguities that may arise from experimental NMR data alone.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry provides crucial information about a molecule's mass-to-charge ratio (m/z), molecular formula, and fragmentation patterns, complementing NMR data.

High-Resolution Mass Spectrometry (HRMS) is vital for determining the exact mass of a compound, allowing for the precise calculation of its elemental composition and distinguishing it from isobaric species hmdb.caresearchgate.netsoton.ac.ukunivr.it. While specific HRMS data for this compound was not explicitly detailed in the search snippets, GC-MS data is noted as available nih.gov.

Tandem Mass Spectrometry (MS/MS) provides further structural insights through fragmentation analysis nih.govnih.govresearchgate.netresearchgate.netnih.gov. By inducing fragmentation of precursor ions and analyzing the resulting fragment ions, MS/MS reveals characteristic patterns that can be used to deduce structural features and confirm molecular identity. Techniques like LC-MS/MS are widely employed for the analysis of complex mixtures, such as those derived from fungal extracts like Chaetomium globosum, where this compound has been identified mdpi.comd-nb.infomdpi.commdpi.comresearchgate.net.

X-ray Crystallography of this compound Derivatives for Conformational Analysis

Table 2: Selected Crystallographic Data for this compound Chloride

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Unit Cell Parameters | a=8.250, b=12.401, c=4.609 Å |

| Angles | α=90.9°, β=95.1°, γ=103.5° |

| Z (Molecules/unit cell) | 2 |

| R-factor | 0.047 |

| C–OH Bond Length | 1.354 Å |

| C–Cl Bond Length | 1.794 Å |

| O–H ⋯ O Hydrogen Bond | 2.85 Å |

Note: Data derived from studies on this compound chloride rsc.orgnih.gov.

Hyphenated Analytical Techniques (e.g., LC-MS) in Complex Mixture Analysis

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for analyzing complex biological matrices where this compound might be present. These methods combine the separation power of chromatography with the sensitive detection and identification capabilities of mass spectrometry mdpi.comd-nb.infomdpi.commdpi.comresearchgate.net. LC-MS/MS, in particular, allows for the separation, detection, and tentative identification of various metabolites within fungal extracts, such as those from Chaetomium globosum, aiding in the discovery and characterization of compounds like this compound within their natural context mdpi.commdpi.comresearchgate.net.

Compound List

This compound

Investigation of Biological Activities and Underlying Mechanisms

Research into Broad-Spectrum Biological Activity (e.g., Antimicrobial, Antitumor, and Antioxidant Properties)

Direct research detailing the antimicrobial, antitumor, or antioxidant properties of Shanorellin is not explicitly presented in the provided literature. While some studies mention the general biological activities of related compound classes, such as secondary metabolites with antibiotic activity cdnsciencepub.com, these findings are not specifically attributed to this compound itself within these snippets.

Mechanisms of Fungal Growth Inhibition (Antifungal Research)

Specific mechanisms by which this compound might inhibit fungal growth are not detailed in the provided research snippets. While general antifungal mechanisms of other natural products are discussed dovepress.comfrontiersin.orgmdpi.comfrontiersin.orgnih.gov, this compound's direct role in this area remains uncharacterized in the available data.

Immunomodulatory Properties and Anti-inflammatory Pathways (e.g., Cytokine Modulation, Signaling Pathways)

There is no information available in the provided snippets detailing this compound's immunomodulatory or anti-inflammatory properties, including its effects on cytokine modulation or specific signaling pathways.

Enzyme Target Identification and Inhibition Studies

Research into this compound's enzyme targets or its role as an enzyme inhibitor is not detailed in the provided literature. However, studies have focused on the "functional analysis of associated enzymes" within the context of this compound's biosynthetic pathway nii.ac.jp. This suggests research into the enzymes responsible for its production, rather than enzymes that this compound itself might inhibit.

In Vitro and Model Organism Studies for Mechanistic Insights

The primary mechanistic insights available for this compound relate to its biosynthesis. Studies have focused on elucidating the biosynthetic pathway of this compound in Shanorella spirotricha cdnsciencepub.comnii.ac.jp. These investigations reveal that this compound is derived from acetate (B1210297) and that its methyl groups originate from methionine gla.ac.uk. Research has also explored the functional analysis of enzymes involved in its production nii.ac.jp.

Table 1: this compound Biosynthesis Precursors

| Precursor | Role in this compound Biosynthesis | Source Reference |

| Acetate | Carbon backbone derivation | gla.ac.uk |

| Methionine | Methyl group source | gla.ac.uk |

Note: Specific enzymes and detailed biochemical pathways involved in this compound biosynthesis are subjects of ongoing research nii.ac.jp.

Compound List

this compound

Acetate

Methionine

Naphthoquinones

Cyclohexane Epoxides

Benzoquinone

Structure Activity Relationship Sar Studies

Design and Synthesis of Shanorellin Analogs for SAR

While extensive synthetic campaigns to generate a broad library of this compound analogs for SAR studies are not widely documented in the scientific literature, several analogs have been identified as key intermediates in its biosynthetic pathway. The elucidation of this pathway in the fungus Chaetomium globosum has provided insight into naturally occurring structural variations of the this compound scaffold researchgate.net.

The biosynthesis of this compound involves a series of enzymatic modifications to a polyketide precursor. Through targeted gene knockout experiments and heterologous expression of the biosynthetic genes, researchers have been able to isolate and characterize intermediates, which serve as natural analogs. These studies identified a cytochrome P450 (CgsB) that hydroxylates a methyl group and a flavin-containing monooxygenase (CgsF) that later facilitates a decarboxylation to form the final p-benzoquinone structure of this compound researchgate.net. Five such intermediates were identified, providing a preliminary set of analogs for understanding the impact of specific functional groups on the core structure researchgate.net.

The identified biosynthetic intermediates of this compound represent the primary source of analogs for initial SAR assessment.

| Compound Name | Key Structural Difference from this compound | Method of Identification |

| This compound Precursor 1 | Aromatic carboxylic acid precursor | Isolated from gene knockout strains of C. globosum researchgate.net |

| This compound Precursor 2 | Hydroxylated intermediate (at C5-methyl) | Isolated from gene knockout strains of C. globosum researchgate.net |

| Intermediate 3 | Post-hydroxylation intermediate | Identified via heterologous gene expression researchgate.net |

| Intermediate 4 | Decarboxylation precursor | Identified via heterologous gene expression researchgate.net |

| Intermediate 5 | Partially oxidized quinone intermediate | Identified via heterologous gene expression researchgate.net |

Identification of Key Pharmacophores and Structural Determinants of Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, while specific pharmacophore models have not been formally published, an analysis of its structure and that of its biosynthetic precursors allows for the identification of probable key determinants of its biological activity.

The core structural features of this compound likely crucial for its activity include:

The p-Benzoquinone Ring: This feature is a well-known electrophilic moiety present in many bioactive natural products. It can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to enzyme inhibition or modulation of signaling pathways. This ring system is a critical component of its chemical reactivity.

The Hydroxyl Group (-OH): The hydroxyl group on the quinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Its position and acidity are likely important for binding affinity and specificity.

Comparison of the activity of this compound with its biosynthetic precursors, which lack certain features like the fully formed quinone or specific hydroxylations, would be the definitive method to confirm which of these elements constitute the essential pharmacophore.

Computational Approaches in SAR Modeling (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for predicting the biological activity of compounds and understanding their interactions with biological targets, thereby guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve synthesizing or identifying a series of analogs with varied substituents on the quinone ring and side chain. The biological activities of these analogs would be measured, and computational descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. A statistical model would then be built to correlate these descriptors with activity. However, based on available literature, specific 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), have not yet been reported for this compound derivatives nih.govjmaterenvironsci.comjapsonline.com. Such studies would be invaluable for predicting the activity of novel, unsynthesized analogs.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method requires a high-resolution 3D structure of the target, typically obtained from X-ray crystallography or NMR spectroscopy. The docking process involves placing the ligand (this compound or its analogs) into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity nih.govmdpi.comsciforum.netnanobioletters.com. This approach can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. To date, specific molecular docking studies identifying the precise protein targets of this compound and detailing its binding mode are not available in the published literature. Performing such studies would be a critical step in rational drug design based on the this compound scaffold.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity because interactions with chiral biological macromolecules (like enzymes and receptors) are often stereospecific nih.govmdpi.com. A molecule and its non-superimposable mirror image (enantiomer) can have vastly different biological effects.

In the context of this compound, the study of its biosynthesis has revealed the stereospecific nature of the enzymatic reactions involved. The absolute configurations of five biosynthetic intermediates were determined using X-ray crystal structure analysis, which demonstrated a clear stereochemical course for each oxidation step researchgate.net. This finding implies that the enzymes in the biosynthetic pathway are highly selective, producing a single, specific stereoisomer of each intermediate.

While this compound itself is achiral, many of its potential synthetic analogs could contain stereocenters. The stereochemical configuration of these analogs would be expected to have a significant impact on their biological activity. For instance, the precise orientation of substituents in three-dimensional space would determine how well the analog fits into a specific binding pocket, influencing its potency and selectivity nih.govmdpi.com. Any future development of this compound-based therapeutic agents would require careful consideration and control of stereochemistry to ensure optimal activity and minimize potential off-target effects.

Biotechnological Production and Genetic Engineering for Research Applications

Challenges in Native Producer Fermentation and Research Yields

Native fermentation of Chaetomium globosum for Shanorellin production can be hampered by several factors. Gene clusters responsible for secondary metabolite biosynthesis, such as the one for this compound, are frequently "silent" or exhibit very low expression levels under standard laboratory culture conditions frontiersin.org. This inherent low productivity in the natural host makes obtaining sufficient quantities of this compound for detailed research challenging and often economically unfeasible mdpi.com. Furthermore, the genetic manipulation of many fungal species, including C. globosum, can be more difficult compared to model microorganisms like Escherichia coli or Saccharomyces cerevisiae, limiting the ability to directly improve product yields through genetic engineering mdpi.com.

Strategies for Enhancing Production in Native Hosts

To overcome the low-yield issue in native producers, strategies often involve manipulating regulatory elements. For this compound, a key discovery was that overexpressing the transcription factor CgsG significantly activated its biosynthetic gene cluster in C. globosum, leading to increased production rsc.orgnih.gov. This approach highlights the potential of targeting specific regulatory genes to unlock or boost the production of silent gene clusters. Other strategies for enhancing production in native hosts can include overexpressing regulatory elements that control the expression of the entire biosynthetic pathway, a method used in other organisms to increase production mdpi.com.

Heterologous Expression Systems for this compound Biosynthesis

Given the challenges with native producers, heterologous expression systems offer a powerful alternative for this compound biosynthesis. These systems involve transferring the entire biosynthetic gene cluster into a more amenable host organism, such as Saccharomyces cerevisiae (baker's yeast) or Aspergillus oryzae frontiersin.orgnih.gov.

Advantages of Heterologous Production for Research

Heterologous hosts provide several advantages for research applications. They are typically well-studied, possess robust genetic toolboxes that facilitate easier and more efficient genetic manipulation, and are often easier to grow on cheaper feedstocks frontiersin.orgmdpi.com. Saccharomyces cerevisiae is particularly favored due to its advanced genetic engineering capabilities, allowing for straightforward integration of genes into expression plasmids or chromosomes frontiersin.org. Similarly, Aspergillus oryzae is a "clean" host, meaning it produces minimal endogenous secondary metabolites, which simplifies the detection and purification of heterologously produced compounds like this compound nih.govnih.govspringernature.com. This controlled environment is crucial for isolating and characterizing the compound and its intermediates.

Engineering Biosynthetic Pathways for Analog Generation

Heterologous expression systems not only facilitate the production of the target compound but also offer opportunities for generating analogs. By manipulating specific enzymes within the heterologously expressed pathway or by introducing variations in the biosynthetic gene cluster, researchers can engineer novel this compound derivatives with potentially altered biological activities nisr.or.jpnih.gov. This approach is critical for structure-activity relationship studies and the discovery of new bioactive molecules.

Metabolic Engineering Approaches for Compound Diversification and Enhanced Research Scale Production

Metabolic engineering encompasses a broader range of strategies to optimize the production of natural products. This can involve fine-tuning gene expression, balancing precursor supply, and optimizing enzyme activities within either the native or a heterologous host mdpi.comdntb.gov.uaresearchgate.netebsco.com. For this compound, these approaches could include:

Pathway Refactoring: Rearranging or modifying the gene cluster to improve expression or function in a heterologous host nih.gov.

Enzyme Engineering: Altering specific enzymes within the pathway to improve catalytic efficiency or substrate specificity, potentially leading to compound diversification nih.gov.

Precursor Supply Enhancement: Engineering metabolic pathways to increase the availability of building blocks required for this compound biosynthesis nih.gov.

Transcription Factor Engineering: Beyond overexpressing native transcription factors, engineering heterologous transcription factors or modifying their binding sites could offer further control over pathway activation nih.gov.

These advanced metabolic engineering techniques are essential for maximizing this compound production at a research scale and for exploring its chemical space through analog generation.

Advanced Analytical Research Methods for Quantification and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are foundational for separating complex mixtures and assessing the purity of compounds like shanorellin. These methods exploit differences in the physical and chemical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC is widely recognized as a gold standard for drug purity analysis due to its precision and versatility alwsci.com. It is particularly effective in separating complex mixtures, making it indispensable for analyzing compounds with multiple active ingredients or potential impurities alwsci.com. Various modes of HPLC, such as reverse-phase and ion-exchange chromatography, offer flexibility depending on the specific characteristics of the analyte alwsci.com. HPLC solvents must be of high purity, typically exceeding 99.9%, and possess low UV absorbance at the detection wavelength to ensure accurate quantification phenomenex.com. For this compound, HPLC can be employed to separate it from related metabolites or degradation products, thereby profiling its purity nih.govresearchgate.net. The retention time and peak area/height in a chromatogram provide information about the presence and quantity of a compound shimadzu.com.

Gas Chromatography (GC): Gas Chromatography is an analytical technique used to separate and detect the chemical components of a sample mixture to determine their presence, absence, and quantity youtube.com. It involves introducing a sample into a gas chromatograph, where molecules are separated based on their interaction with a stationary phase within a column youtube.com. The results are displayed in a chromatogram, with peak area or height indicating concentration shimadzu.comyoutube.com. While GC is highly effective for volatile compounds, its applicability to this compound would depend on its volatility or the possibility of derivatization to increase volatility youtube.comepa.gov. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation and sensitivity for complex mixtures mdpi.comchromatographyonline.com.

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods are vital for identifying and quantifying chemical compounds by analyzing their interaction with electromagnetic radiation.

UV/Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a versatile and widely used technique that measures the absorption of UV or visible light by a sample technologynetworks.commdpi.com. This property is influenced by sample composition, providing information on the presence and concentration of compounds technologynetworks.com. UV-Vis spectroscopy is particularly useful for identifying compounds with chromophores, such as the quinone structure present in this compound nih.govmdpi.comresearchgate.net. It can be used for quantification and purity checks, and its spectra can provide a "fingerprint" for identification technologynetworks.comresearchgate.net. The position and profile of absorption peaks can help identify specific compounds and assess purity researchgate.net. In pharmaceutical analysis, UV-Vis spectroscopy is employed for quantifying impurities and confirming chemical identity thermofisher.com.

Raman Spectroscopy: Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, crystallinity, and molecular interactions horiba.commdpi.com. It operates by analyzing the light scattered by a material when irradiated with a laser horiba.com. The scattered light at different wavelengths (Raman scatter) corresponds to specific molecular bond vibrations horiba.com. Each peak in a Raman spectrum represents a unique molecular bond vibration, creating a distinct chemical fingerprint for a molecule horiba.commdpi.comspectroscopyonline.com. Raman spectroscopy can analyze solids, liquids, and gases and is particularly useful for identifying materials and distinguishing between them horiba.com. It can also be used for microscopic analysis and provides quantitative information as scattering intensity is proportional to the number of scatterers horiba.comnih.gov.

Validation of Analytical Methods in Research Contexts

Analytical method validation is a critical process that ensures the reliability, accuracy, and consistency of analytical data, particularly in research and development llri.inelementlabsolutions.comwjarr.comlabmanager.com. It demonstrates that an analytical procedure is suitable for its intended purpose llri.in. Key parameters evaluated during validation include specificity, accuracy, precision, linearity, range, sensitivity (limit of detection/quantification), and robustness llri.inelementlabsolutions.comwjarr.comlabmanager.comujpronline.comtubitak.gov.tr.

Validation ensures that analytical data generated for this compound is credible and reproducible, supporting research findings and potential future applications llri.inlabmanager.com. For example, a validated HPLC method can be used to accurately determine the chemical and radiochemical purity of related compounds tubitak.gov.tr.

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes and Mechanisms

The biosynthesis of shanorellin is a complex process involving a gene cluster in fungi. Recent research has identified this cluster and key enzymes involved, such as the polyketide synthase (PKS) CgsA, cytochrome P450 CgsB, and flavin-containing monooxygenase CgsF rsc.orgrsc.org. CgsA is responsible for the initial polyketide chain assembly, CgsB catalyzes a hydroxylation step on a methyl group, and CgsF mediates a decarboxylation to form the final quinone structure rsc.orgrsc.org. However, the precise mechanisms and the full repertoire of enzymes, including potential post-translational modifications (PTMs) and regulatory factors, are not entirely understood mdpi.com.

Future research should aim to:

Identify and characterize additional enzymes: Explore the complete set of enzymes involved in the this compound biosynthetic pathway, including those responsible for precursor supply, intermediate modifications, and final product formation. This could involve detailed in vitro biochemical assays and structure-function analyses of identified gene products.

Elucidate regulatory mechanisms: Investigate the transcriptional and post-transcriptional regulation of the this compound gene cluster. Understanding how gene expression is controlled, potentially by transcription factors like CgsG rsc.orgnisr.or.jp, could reveal novel strategies for enhancing this compound production.

Map the complete pathway: While key steps are known, a comprehensive, step-by-step elucidation of the entire biosynthetic pathway, including all intermediates, would provide a more complete picture and facilitate synthetic biology approaches. Techniques like 13C-assisted pathway analysis have been instrumental in this regard mdpi.comcdnsciencepub.comresearchgate.net.

Comprehensive Biological Activity Screening and Target Validation

While this compound is classified as a fungal metabolite nih.gov, its specific biological activities and molecular targets require more extensive investigation. Current literature suggests that fungal natural products often exhibit useful biological activities rsc.orgresearchgate.net, but detailed screenings for this compound are limited.

Future research should focus on:

Broad-spectrum bioactivity screening: Conduct comprehensive screening of this compound against a wide array of biological targets, including antimicrobial, antiviral, anticancer, and anti-inflammatory assays. High-throughput screening (HTS) methodologies, potentially leveraging natural product libraries, could be employed helsinki.ficdr.fiijper.orgnih.gov.

Target identification and validation: Once promising activities are identified, research should focus on elucidating the specific molecular targets and mechanisms of action. This could involve biochemical assays, cellular studies, and potentially structural biology approaches to understand how this compound interacts with its targets.

Comparative activity studies: Compare the biological activities of this compound with structurally related compounds or derivatives to understand structure-activity relationships (SAR) and identify key functional groups responsible for observed effects.

Advanced Structural Modifications for Enhanced Research Probes

The chemical structure of this compound, a 1,4-benzoquinone (B44022) derivative nih.gov, presents opportunities for synthetic modification to create improved research tools or novel bioactive compounds. Understanding its structure-activity relationships is crucial for this endeavor.

Future research directions include:

Synthesis of this compound analogs: Develop synthetic routes to create a library of this compound analogs with modifications at various positions of the molecule. This could involve exploring different functional groups, altering the hydroxymethyl side chain, or modifying the quinone core.

Development of labeled probes: Synthesize this compound derivatives incorporating isotopic labels (e.g., 13C, 14C) or fluorescent tags. These labeled compounds would be invaluable for tracing metabolic pathways, studying cellular uptake and distribution, and investigating molecular interactions cdnsciencepub.comresearchgate.net.

SAR studies for optimized probes: Systematically modify the this compound structure and evaluate how these changes affect its biological activity and interaction with potential targets. This iterative process can lead to the development of highly specific and sensitive probes for biochemical and cellular research.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research

The advent of omics technologies offers powerful tools to dissect the complex biological systems involved in natural product biosynthesis and function. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of this compound production and its role in the producing organism.

Future research should explore:

Genomic and transcriptomic analysis: Utilize whole-genome sequencing data to identify the complete this compound biosynthetic gene cluster (BGC) and analyze its regulation nih.govoup.comnih.govbiorxiv.org. Transcriptomic studies under various conditions can reveal how gene expression changes during this compound production.

Proteomic and metabolomic profiling: Employ proteomics to identify the proteins expressed during this compound biosynthesis and metabolomics to characterize the intermediate metabolites and understand flux through the pathway researchgate.net. Combining these approaches can provide a comprehensive picture of the cellular machinery involved.

Multi-omics data integration: Integrate data from genomics, transcriptomics, proteomics, and metabolomics to build predictive models of this compound biosynthesis and regulation. This integrated approach can identify bottlenecks, regulatory nodes, and potential targets for metabolic engineering researchgate.net.

Ecological Role of this compound in Producer Organisms

The ecological function of secondary metabolites like this compound within their native producing organisms, often fungi, is frequently not well understood. Investigating this role can provide insights into this compound's evolutionary significance and potential applications.

Future research should focus on:

Investigating inter-species interactions: Determine if this compound plays a role in competition, defense, or communication between the producing fungus and other microorganisms in its environment.

Understanding intra-organismal function: Explore whether this compound has any physiological roles within the producing fungus itself, such as acting as a signaling molecule, a stress response compound, or a precursor for other metabolic pathways.

Environmental correlation studies: Correlate the presence and production levels of this compound with specific environmental conditions or ecological niches occupied by its producer organisms. This could reveal environmental triggers for its biosynthesis and its adaptive significance.

By addressing these research directions, the scientific community can significantly advance the understanding of this compound, from its intricate biosynthesis to its potential biological impact and ecological significance.

Compound List:

this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.